3-(Amidinothio)-1-propanesulfonic acid 3-(Amidinothio)-1-propanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 21668-81-5
VCID: VC2409174
InChI: InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)
SMILES: C(CSC(=N)N)CS(=O)(=O)O
Molecular Formula: C4H10N2O3S2
Molecular Weight: 198.3 g/mol

3-(Amidinothio)-1-propanesulfonic acid

CAS No.: 21668-81-5

Cat. No.: VC2409174

Molecular Formula: C4H10N2O3S2

Molecular Weight: 198.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Amidinothio)-1-propanesulfonic acid - 21668-81-5

Specification

CAS No. 21668-81-5
Molecular Formula C4H10N2O3S2
Molecular Weight 198.3 g/mol
IUPAC Name 3-carbamimidoylsulfanylpropane-1-sulfonic acid
Standard InChI InChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)
Standard InChI Key MQLJIOAPXLAGAP-UHFFFAOYSA-N
SMILES C(CSC(=N)N)CS(=O)(=O)O
Canonical SMILES C(CSC(=N)N)CS(=O)(=O)O

Introduction

Chemical Properties and Structure

Basic Identification

3-(Amidinothio)-1-propanesulfonic acid is characterized by the following key identifiers:

PropertyValue
CAS Number21668-81-5
Molecular FormulaC4H10N2O3S2
Molecular Weight198.26 g/mol
IUPAC Name3-carbamimidoylsulfanylpropane-1-sulfonic acid
InChIInChI=1S/C4H10N2O3S2/c5-4(6)10-2-1-3-11(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)
InChI KeyMQLJIOAPXLAGAP-UHFFFAOYSA-N
Canonical SMILESC(CSC(=N)N)CS(=O)(=O)O

This unique organic compound is known for its distinct chemical structure that combines an amidinothio group with a propanesulfonic acid moiety.

Structural Characteristics

The molecule presents a combination of two key functional groups:

  • Amidinothio Group: The compound contains an amidinothio moiety (C(=N)N-S-) that contributes to its unique reactivity profile and biological activities.

  • Propanesulfonic Acid Moiety: The sulfonic acid group (-SO3H) at the end of a propyl chain provides acidic properties and enhances water solubility.

The compound's zwitterionic nature, resulting from these functional groups, is critical for its solubility and buffering capacity in biological systems. This characteristic allows it to maintain pH stability, which is essential for various biochemical reactions.

Physical Properties

The physical characteristics of 3-(Amidinothio)-1-propanesulfonic acid make it suitable for various applications:

Synthesis and Preparation Methods

Industrial Production

Industrial-scale production of this compound likely employs optimized versions of laboratory synthesis methods, with additional considerations for efficiency and scale:

  • Continuous flow reactors may be utilized for more efficient and controlled reactions.

  • Advanced purification techniques likely ensure high purity (commercial products show ≥97% purity) .

  • Stringent quality control measures are necessary to ensure consistency across production batches.

Chemical Reactivity

Reaction Types

3-(Amidinothio)-1-propanesulfonic acid can participate in various chemical reactions due to its functional groups:

  • Oxidation Reactions: The thiol component can undergo oxidation to form disulfides or higher oxidation states.

  • Reduction Reactions: Under appropriate conditions, the amidine group may be reduced to form corresponding amines.

  • Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions with suitable reagents.

  • Acid-Base Reactions: As a sulfonic acid, it can participate in acid-base chemistry, which contributes to its buffering properties.

Reaction Conditions

Typical reaction conditions for 3-(Amidinothio)-1-propanesulfonic acid include:

  • For Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under controlled conditions.

  • For Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed for selective reduction.

  • For Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group, particularly under basic conditions.

The specific conditions must be carefully controlled to achieve selectivity and prevent side reactions due to the presence of multiple functional groups.

Biological Activity

Buffering Properties

One of the primary biological roles of 3-(Amidinothio)-1-propanesulfonic acid is as a buffering agent in biological systems:

  • Its zwitterionic nature allows it to maintain physiological pH in biological assays and cell cultures.

  • This pH stabilization is essential for various biochemical reactions and cellular processes.

  • The compound may be particularly useful in biochemical research where pH control is critical for experimental validity.

Antimicrobial Activity

Research suggests potential antimicrobial applications for this compound:

  • Studies have reported antimicrobial properties against certain bacterial strains, though the specific mechanisms remain under investigation.

  • The compound's structural features may enable interactions with bacterial cell components, potentially disrupting essential cellular processes.

  • Further research is needed to fully characterize the spectrum of antimicrobial activity and elucidate the precise mechanisms involved.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective roles:

  • The compound may have applications in models of neurodegenerative diseases, though research in this area appears to be in early stages.

  • Potential mechanisms could involve protection against oxidative stress, regulation of neuronal excitability, or modulation of inflammatory processes in neural tissues.

Research Applications

In Biochemical Research

3-(Amidinothio)-1-propanesulfonic acid finds applications in various biochemical research areas:

  • Buffer Systems: The compound's buffering capacity makes it potentially useful in biochemical assays where pH control is critical.

  • Enzyme Studies: It may be utilized in research involving enzyme kinetics and mechanisms, particularly where sulfonic acid compounds are being investigated.

  • Protein Modification: The compound could potentially be employed in studies involving protein modification and function.

In Medicinal Chemistry

The compound's unique structure and properties suggest potential applications in medicinal chemistry:

  • Drug Development: Its antimicrobial and neuroprotective properties could make it a candidate for further development in pharmaceutical research.

  • Therapeutic Exploration: The compound may serve as a starting point for the development of new therapeutic agents for various conditions.

Comparison with Similar Compounds

To better understand the unique properties of 3-(Amidinothio)-1-propanesulfonic acid, it is instructive to compare it with structurally related compounds:

CompoundKey Structural DifferenceDistinguishing Properties
3-(Aminothio)-1-propanesulfonic acidContains aminothio instead of amidinothio groupDifferent reactivity profile and potentially different biological activities
3-(Thioamido)-1-propanesulfonic acidContains thioamido instead of amidinothio groupVariation in hydrogen bonding capabilities and biological interactions
3-Amino-1-propanesulfonic acidLacks the amidinothio group, having only amino groupSimpler structure with different chemical reactivity and biological properties

The presence of the amidinothio group in 3-(Amidinothio)-1-propanesulfonic acid distinguishes it from these related compounds, conferring unique chemical and biological properties.

Future Research Directions

Current literature suggests several promising avenues for future research on 3-(Amidinothio)-1-propanesulfonic acid:

  • Detailed Mechanism Studies: Further investigation into the precise mechanisms underlying its antimicrobial and neuroprotective effects.

  • Structure-Activity Relationship Analysis: Development of structural analogs to determine which molecular features are critical for specific biological activities.

  • Therapeutic Development: Exploration of potential applications in drug development, particularly in antimicrobial and neuroprotective contexts.

  • Biochemical Applications: Expansion of its use in biochemical research, particularly in areas such as enzyme modulation and protein chemistry.

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